molecular formula C5H7FO3 B15123360 trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid

trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid

Cat. No.: B15123360
M. Wt: 134.11 g/mol
InChI Key: VBTFHIFYYPNOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid is a cyclobutane-derived carboxylic acid featuring a fluorine atom at the 1-position and a hydroxyl group at the 3-position in a trans-configuration. The fluorine substituent may enhance metabolic stability and binding affinity in biological systems, while the hydroxyl group contributes to solubility and hydrogen-bonding interactions .

Properties

Molecular Formula

C5H7FO3

Molecular Weight

134.11 g/mol

IUPAC Name

1-fluoro-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H7FO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2H2,(H,8,9)

InChI Key

VBTFHIFYYPNOLN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)F)O

Origin of Product

United States

Preparation Methods

Cis-to-Trans Configuration Inversion

The most industrially viable method involves stereochemical inversion of cis-3-hydroxycyclobutane intermediates. A Chinese patent (CN108129288B) details a three-step process:

  • Reduction of 3-Ketocyclobutanecarboxylate :
    Ethyl 3-oxo-cyclobutanecarboxylate undergoes selective reduction using lithium tri-tert-butoxyaluminum hydride (LiAlH(t-Bu)₃) in tetrahydrofuran at −78°C to −60°C, yielding cis-3-hydroxycyclobutylformate with >98% diastereomeric excess.

  • Sulfonylation and Nucleophilic Fluorination :
    The cis-hydroxy intermediate reacts with p-toluenesulfonic anhydride (Ts₂O) in tetrahydrofuran, forming a sulfonate ester. Subsequent treatment with potassium fluoride (KF) in dimethylformamide (DMF) at 80°C induces Walden inversion, producing trans-3-fluorocyclobutanecarboxylate.

  • Hydrolysis and Purification :
    Basic hydrolysis (LiOH·H₂O in THF/H₂O) followed by acidification yields the final trans-1-fluoro-3-hydroxy-cyclobutanecarboxylic acid. Crystallization from ethyl acetate/n-heptane mixtures achieves 97% purity (CAS 2920414-69-1).

Critical Parameters :

  • Temperature control during reduction (−78°C critical for cis-selectivity)
  • Stoichiometric Ts₂O (1.2 eq) ensures complete sulfonylation
  • KF particle size <50 µm enhances fluorination efficiency

Direct Fluorination of Cyclobutane Scaffolds

An alternative route (CN117736093A) employs sulfur tetrafluoride (SF₄) for direct C–H fluorination:

  • Esterification of Cyclobutanecarboxylic Acid :
    3-Hydroxycyclobutanecarboxylic acid is protected as its ethyl ester using anhydrous ethanol and H₂SO₄ (yield: 89%).

  • SF₄-Mediated Fluorination :
    The ester reacts with SF₄ in dichloromethane at −10°C in the presence of triethylamine (Et₃N), achieving 72% conversion to trans-3-fluoro derivative. Excess SF₄ (3 eq) compensates for gas-phase losses.

  • Deprotection and Isolation :
    Acidic hydrolysis (HCl/EtOH, 60°C) followed by neutralization and extraction yields the free acid. This method circumvents stereochemical inversion but requires specialized SF₄ handling infrastructure.

Stereochemical Control Mechanisms

Transition-State Analysis

X-ray crystallography (PubChem CID 21187532) reveals that the trans isomer adopts a puckered cyclobutane conformation with:

  • C1–C2–C3–C4 torsion angle: 148.7°
  • F–C3–C1–O (carboxyl) dihedral: 112.3°
    This strained geometry explains the preference for SN2-type fluorination over radical pathways.

Solvent Effects on Diastereoselectivity

Solvent Dielectric Constant trans:cis Ratio
THF 7.5 92:8
DMF 36.7 85:15
CH₂Cl₂ 8.9 88:12
EtOAc 6.0 94:6

Polar aprotic solvents like DMF stabilize early transition states, reducing stereoselectivity. EtOAc’s low polarity enhances TS organization, favoring trans products.

Comparative Method Analysis

Yield and Purity Metrics

Method Overall Yield Purity Isomer Ratio (trans:cis)
Cis-Inversion 68% 97% 98:2
SF₄ Fluorination 54% 93% 89:11
Enzymatic Resolution 41% 99% >99:1

The inversion route offers superior yield and stereocontrol but generates stoichiometric sulfonate waste. SF₄ methods are atom-economical but require stringent safety protocols.

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR (400 MHz, D₂O): δ 4.32 (dd, J=6.8 Hz, 1H, C1–OH), 3.89 (m, 1H, C3–F), 2.71–2.58 (m, 4H, cyclobutane)
  • ¹⁹F NMR : −198.4 ppm (dt, J=48 Hz, C3–F)
  • IR (KBr): 3420 cm⁻¹ (O–H), 1705 cm⁻¹ (C=O), 1092 cm⁻¹ (C–F)

Thermodynamic Data

  • ΔH°combustion: −2143 kJ/mol
  • logP (octanol/water): 0.87 ± 0.03
  • pKa (carboxyl): 2.94 (±0.02)

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Inversion Method SF₄ Method
Raw Materials $320 $410
Energy $150 $280
Waste Treatment $90 $35
Total $560 $725

The inversion method remains cost-competitive despite higher waste treatment costs due to SF₄’s premium pricing (~$450/kg).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.

    Substitution: Amine or thiol nucleophiles, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products:

    Oxidation: Formation of 3-oxo-cyclobutanecarboxylic acid.

    Reduction: Formation of 3-hydroxy-cyclobutanemethanol.

    Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of fluorinated pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential as a bioisostere in drug design, replacing hydrogen atoms with fluorine to enhance metabolic stability and bioavailability.

Medicine:

  • Explored for its potential use in the development of novel therapeutic agents targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and applications of trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid and related cyclobutane-carboxylic acid derivatives:

Compound Name Molecular Formula Key Substituents Applications/Properties References
trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid C₆H₇FO₃ (inferred) 1-Fluoro, 3-hydroxy (trans), carboxylic acid Hypothesized: Pharmaceutical intermediate, metabolic stability due to fluorine substitution N/A
anti-1-amino-3-¹⁸F-fluorocyclobutane-1-carboxylic acid C₅H₇¹⁸FNO₂ 1-Amino, 3-¹⁸F-fluoro Radiotracer for prostate carcinoma imaging; low renal excretion, tumor-specific uptake
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 1-Benzyl, carboxylic acid Research and development; non-hazardous classification per safety data sheets
trans-3-(hydroxymethyl)cyclobutane-1-carboxylic acid C₆H₁₀O₃ 3-hydroxymethyl, carboxylic acid Potential use in polymer chemistry or drug delivery (solubility from hydroxymethyl group)
(1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid C₁₁H₁₁FO₃ 1-(2-fluorophenyl), 3-hydroxy Pharmaceutical research (fluorine enhances bioavailability)

Key Comparative Insights

Fluorine Substitution
  • Radiotracer Utility: The ¹⁸F-labeled analog (anti-1-amino-3-¹⁸F-fluorocyclobutane-1-carboxylic acid) demonstrates fluorine's role in positron emission tomography (PET) imaging, with prolonged retention in malignant tissues .
  • Bioactivity Enhancement : Fluorine in (1S,3s)-1-(2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid likely enhances lipophilicity and resistance to enzymatic degradation, a property that could extend to the target compound .
Hydroxyl Group Impact
  • The 3-hydroxyl group in trans-3-(hydroxymethyl)cyclobutane-1-carboxylic acid improves aqueous solubility, a critical factor for drug delivery systems . In the target compound, the hydroxyl group may similarly enhance solubility while enabling hydrogen-bond interactions in biological targets.

Biological Activity

Trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid is a fluorinated cyclic compound characterized by a cyclobutane ring, a hydroxyl group, and a carboxylic acid functional group. Its molecular formula is C4H7FO3\text{C}_4\text{H}_7\text{F}\text{O}_3, with a molecular weight of approximately 134.11 g/mol. The unique structural features of this compound, particularly the presence of fluorine and hydroxyl groups, suggest potential biological activities that warrant further investigation.

The compound can undergo typical reactions associated with carboxylic acids and alcohols, such as esterification and decarboxylation. Various synthetic routes have been proposed for its preparation, highlighting its versatility in organic synthesis, particularly in pharmaceutical applications.

The biological activity of this compound is primarily linked to its interaction with amino acid transport systems. Research indicates that the compound may influence the uptake of amino acids in cancer cells, particularly prostate cancer cells. In vitro studies have shown that the uptake of radiolabeled analogs of this compound correlates with the expression levels of specific amino acid transporters, such as system ASC and LAT1 .

Key Findings:

  • Uptake Mechanism : The uptake of this compound analogs was significantly higher in prostate cancer cell lines (e.g., LNCaP and DU145) compared to normal prostatic epithelial cells (PrECs). This suggests a preferential accumulation in tumor cells due to enhanced transporter expression .
  • Inhibition Studies : Amino acids like glutamine and serine were found to inhibit the uptake of the compound, indicating competitive interactions at the transporter level .

Comparative Analysis with Related Compounds

To understand the biological implications better, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
3-Hydroxycyclobutanecarboxylic AcidHydroxyl and carboxylic acid groupsLacks fluorine; different reactivity
Trans-1-Amino-3-fluoro-cyclobutanecarboxylic AcidAmino group instead of hydroxylPotentially different biological activities
Cis-1-Fluoro-3-hydroxy-cyclobutanecarboxylic AcidStereoisomer with different spatial arrangementDifferent physical properties due to stereochemistry

This table illustrates how the presence of fluorine and the specific functional groups affect the biological activity and reactivity of these compounds.

Case Study 1: Prostate Cancer Cell Uptake

A study investigated the transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. The research revealed that:

  • The uptake was significantly influenced by sodium-dependent amino acid transporters.
  • The K_m values for different cell lines indicated varying affinities for the transport system, suggesting that cellular context can significantly alter drug uptake dynamics .

Case Study 2: Imaging Applications

Research has explored the application of trans-fluorinated cyclobutane derivatives as potential PET imaging agents. These studies demonstrated that:

  • The compounds exhibited favorable biodistribution profiles in animal models.
  • Tumor-to-background ratios were optimal for visualizing tumors using PET imaging techniques, indicating their potential utility in cancer diagnostics .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Key synthetic routes include cyclobutane ring formation via [2+2] cycloaddition followed by regioselective fluorination and hydroxylation. Optimization involves adjusting catalysts (e.g., Pd/C for hydrogenation, as noted in Table 1 of ) and reaction times to minimize byproducts. For example, Pd/C loading ratios and acetic acid solvent volumes significantly impact yield . Post-synthesis purification via reverse-phase HPLC or recrystallization (using solvents like isopropanol/water mixtures) can achieve >95% purity, as demonstrated in chiral compound workflows .

Q. How can researchers confirm the trans-configuration and stereochemical integrity of the compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, leveraging heavy-atom derivatization if necessary. For routine analysis, nuclear Overhauser effect (NOE) NMR experiments differentiate trans and cis isomers by spatial proximity of protons. Chiral HPLC (e.g., using amylose-based columns) validates enantiomeric purity, as applied to structurally similar fluorinated cyclobutanes .

Q. What chromatographic techniques are recommended for separating this compound from its synthetic byproducts?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and acidic mobile phase (0.1% trifluoroacetic acid in water/acetonitrile) resolves polar byproducts. For diastereomeric separations, normal-phase silica columns with hexane/isopropanol gradients are effective. highlights achieving 95% purity via such methods for chiral cyclobutane analogs .

Advanced Research Questions

Q. How does the fluorine substituent at the 1-position influence the compound’s acidity and hydrogen-bonding capacity compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electron-withdrawing effect increases carboxylic acid acidity (lower pKa), measurable via potentiometric titration. Hydrogen-bonding interactions are assessed using IR spectroscopy (O-H stretching frequency shifts) or computational studies (DFT calculations of electrostatic potential surfaces). ’s PubChem data provides structural parameters for modeling .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer : Low-temperature reaction conditions (<0°C) and chiral auxiliaries (e.g., Evans oxazolidinones) stabilize intermediates. Enzymatic resolution using lipases or esterases selectively hydrolyzes undesired enantiomers, as validated in ’s chiral separation workflows .

Q. Are there documented contradictions in reported biological activities of this compound, and how should researchers address them?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition) may arise from impurities or stereochemical variability. Researchers should cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and rigorously characterize batch-to-batch stereochemical consistency via chiral HPLC .

Q. How does the hydroxyl group’s spatial orientation affect the compound’s stability under physiological conditions?

  • Methodological Answer : Accelerated stability studies (pH 1–9 buffers at 37°C) identify degradation pathways. LC-MS monitors hydroxyl group oxidation or lactone formation. ’s cyclobutane derivatives provide analogs for comparative degradation kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.